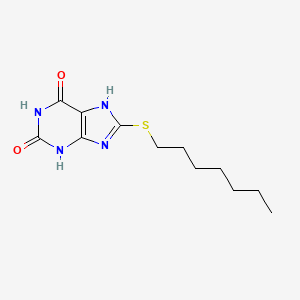
Xanthine, 8-(heptylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthine, 8-(heptylthio)-: is a derivative of xanthine, a purine base found in most human body tissues and fluids Xanthine derivatives are known for their pharmacological activities, including their use as stimulants and bronchodilators
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of xanthine derivatives, including Xanthine, 8-(heptylthio)-, typically involves the reaction of 5,6-diaminouracil derivatives with carboxylic acids or aldehydes . The specific conditions for the synthesis of Xanthine, 8-(heptylthio)- may involve the use of sulfur-containing reagents to introduce the heptylthio group.
Industrial Production Methods: Industrial production of xanthine derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions: Xanthine, 8-(heptylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion to uric acid by xanthine oxidase.
Reduction: Potential reduction of the heptylthio group under specific conditions.
Substitution: Introduction of different functional groups at various positions on the xanthine ring.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase enzyme.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or other electrophiles.
Major Products:
Oxidation: Uric acid.
Reduction: Reduced xanthine derivatives.
Substitution: Various substituted xanthine derivatives with different functional groups.
科学研究应用
Chemistry: Xanthine, 8-(heptylthio)- is used as a scaffold in medicinal chemistry for the development of new drugs with enhanced pharmacological properties .
Biology: In biological research, xanthine derivatives are studied for their role in purine metabolism and their effects on various biological pathways .
Medicine: Xanthine, 8-(heptylthio)- and its derivatives are investigated for their potential therapeutic applications, including as bronchodilators, anti-inflammatory agents, and central nervous system stimulants .
Industry: In the industrial sector, xanthine derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
作用机制
Xanthine, 8-(heptylthio)- exerts its effects by interacting with various molecular targets and pathways. The primary mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent relaxation of smooth muscle cells . Additionally, xanthine derivatives can antagonize adenosine receptors, resulting in increased alertness and bronchodilation .
相似化合物的比较
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma.
Uniqueness: Xanthine, 8-(heptylthio)- is unique due to the presence of the heptylthio group, which may enhance its lipophilicity and bioavailability compared to other xanthine derivatives. This structural modification can lead to improved pharmacokinetic properties and potentially broader therapeutic applications .
属性
CAS 编号 |
73840-30-9 |
|---|---|
分子式 |
C12H18N4O2S |
分子量 |
282.36 g/mol |
IUPAC 名称 |
8-heptylsulfanyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2S/c1-2-3-4-5-6-7-19-12-13-8-9(15-12)14-11(18)16-10(8)17/h2-7H2,1H3,(H3,13,14,15,16,17,18) |
InChI 键 |
JTVLGYIEMWWNRW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


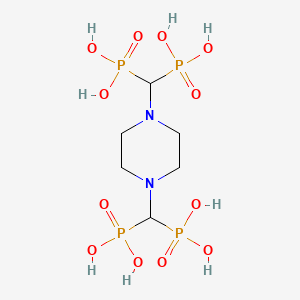

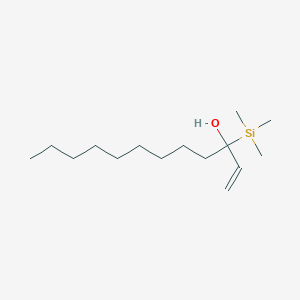
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
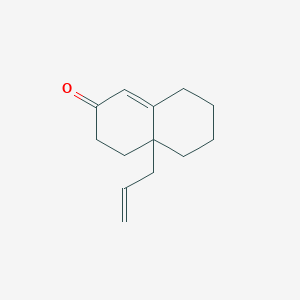
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
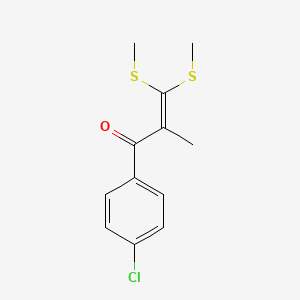
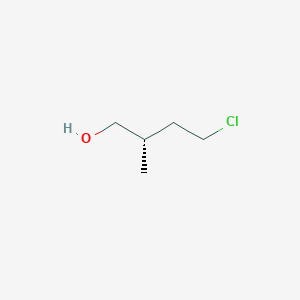
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
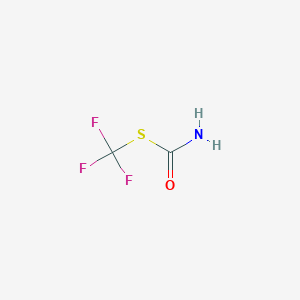

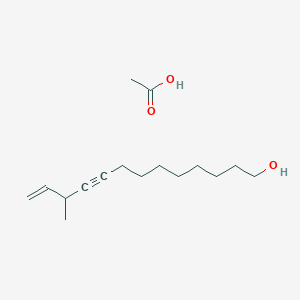
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
